1H NMR and 13C NMR spectral data for 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene
1H NMR and 13C NMR spectral data for 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene
An In-depth Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral data for 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene. The document is intended for researchers, chemists, and professionals in drug development and materials science who rely on precise structural elucidation for molecular characterization. We will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation grounded in fundamental principles of magnetic resonance and substituent effects. The methodologies described herein are designed to serve as a robust framework for predicting, acquiring, and interpreting NMR data for similarly complex substituted aromatic systems.
Introduction: The Structural Imperative
In the synthesis of complex organic molecules, unambiguous structural verification is paramount. 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene presents a unique challenge due to its specific substitution pattern, which dictates its chemical reactivity and potential utility as a building block in medicinal chemistry or materials science. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the non-destructive elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can map the precise connectivity and chemical environment of each atom within the molecule.
This guide moves beyond a simple presentation of data. It explains the causal relationships between the molecular structure and the resulting spectral features, providing a self-validating logic for spectral assignment. The predicted data is based on established substituent chemical shift effects and empirical data from analogous structures.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene. Predictions are based on standard chemical shift values and incremental substituent effects for substituted benzene rings. The solvent is assumed to be deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) as the internal standard (δ 0.00 ppm).
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.05 | 2H | s | - | Ar-H (H-4, H-6) |
| ~4.60 | 2H | s | - | -CH₂Br |
| ~3.85 | 3H | s | - | -OCH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~159.5 | C -5 (Ar-C-OCH₃) |
| ~135.0 | C -2 (Ar-C-CH₂Br) |
| ~120.0 | C -4, C -6 (Ar-C-H) |
| ~115.5 | C -1, C -3 (Ar-C-Br) |
| ~56.5 | -OC H₃ |
| ~32.0 | -C H₂Br |
In-Depth Spectral Interpretation
The predicted spectra are a direct reflection of the molecule's electronic and symmetric properties. The rationale behind each assignment is detailed below.
Analysis of the ¹H NMR Spectrum
The simplicity of the predicted proton spectrum is a key diagnostic feature, directly resulting from the molecule's C₂ᵥ symmetry axis passing through C-2 and C-5.
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Aromatic Protons (H-4, H-6): The two protons on the aromatic ring are chemically and magnetically equivalent due to the plane of symmetry. Therefore, they resonate at the same chemical shift (~7.05 ppm) and appear as a single signal. Since there are no adjacent protons to couple with, this signal is predicted to be a singlet. The downfield shift is characteristic of protons attached to an aromatic ring.
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Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are equivalent and do not have any neighboring protons to couple with, resulting in a singlet at approximately 4.60 ppm. The significant downfield shift from a typical alkyl proton is due to the strong deshielding effect of the adjacent electronegative bromine atom.
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Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and appear as a sharp singlet, as is typical for this functional group. Their chemical shift at ~3.85 ppm is characteristic of methyl protons attached to an oxygen atom.
The integration ratio of 2H : 2H : 3H for the aromatic, bromomethyl, and methoxy protons, respectively, is a critical validation point for the proposed structure.
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. Due to symmetry, the 9 carbon atoms of the molecule give rise to only 6 distinct signals.
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Aromatic Carbons:
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C-5 (ipso-Methoxy): The carbon atom directly attached to the strongly electron-donating methoxy group is the most shielded of the substituted aromatic carbons, but its chemical shift is significantly downfield (~159.5 ppm) due to the direct attachment of oxygen. This is a characteristic shift for an oxygen-bearing aromatic carbon.
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C-2 (ipso-Bromomethyl): This quaternary carbon is deshielded by the attached bromomethyl group and the two adjacent bromine atoms, leading to a predicted shift around 135.0 ppm.
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C-4 and C-6 (CH): These two protonated carbons are equivalent due to symmetry. Their chemical shift (~120.0 ppm) is influenced by the various substituents on the ring.
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C-1 and C-3 (ipso-Bromo): These two quaternary carbons, directly bonded to the electronegative bromine atoms, are also equivalent. Their chemical shift is predicted to be around 115.5 ppm. The direct attachment of bromine causes a significant downfield shift from the standard benzene value of 128.5 ppm, but the exact value is modulated by the other substituents.
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Aliphatic Carbons:
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Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to resonate around 56.5 ppm, a typical value for such carbons.
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Bromomethyl Carbon (-CH₂Br): This carbon is significantly deshielded by the directly attached bromine atom, resulting in a predicted chemical shift of approximately 32.0 ppm.
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Experimental Protocol for NMR Data Acquisition
To experimentally validate the predicted data, the following protocol should be employed. This protocol is designed to ensure high-quality, reproducible data.
Step-by-Step Methodology:
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Sample Preparation:
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Accurately weigh approximately 10-15 mg of the purified 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene sample.
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Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard.
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrument Setup (for a 500 MHz Spectrometer):
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Insert the sample into the spectrometer's magnet.
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Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
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Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
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¹H NMR Acquisition:
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Acquire a standard single-pulse ¹H spectrum.
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Typical parameters:
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Spectral Width: ~16 ppm (e.g., -2 to 14 ppm)
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Pulse Angle: 30-45 degrees
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Acquisition Time: ~2-3 seconds
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Relaxation Delay: 2-5 seconds
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Number of Scans: 8-16 (adjust for sample concentration)
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Typical parameters:
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Spectral Width: ~240 ppm (e.g., -10 to 230 ppm)
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Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
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Acquisition Time: ~1-2 seconds
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Relaxation Delay: 2-5 seconds
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Number of Scans: 1024 or more, depending on sample concentration, to achieve adequate signal-to-noise.
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Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
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Phase the resulting spectra carefully.
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Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H and ¹³C spectra. (Alternatively, the residual CDCl₃ peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used).
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Integrate the ¹H NMR signals and pick peaks for both spectra.
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Visualization of Molecular Structure and Workflow
Diagrams created using Graphviz provide a clear visual representation of the molecular structure and the analytical workflow.
Caption: Molecular Structure of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene.
Caption: Workflow for Structural Elucidation via NMR Spectroscopy.
Conclusion
The combined analysis of ¹H and ¹³C NMR spectra provides an unequivocal confirmation of the structure of 1,3-dibromo-2-(bromomethyl)-5-methoxybenzene. The predicted chemical shifts, multiplicities, and integration ratios are all consistent with the proposed molecular architecture, particularly its inherent symmetry. By following the detailed experimental protocol, researchers can acquire high-fidelity data to validate their synthetic products. This guide serves as a practical blueprint for the application of NMR spectroscopy in the rigorous structural characterization of complex organic molecules.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag. [Link]
